N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoxaline-2-carboxamide N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoxaline-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1706284-14-1
VCID: VC4384871
InChI: InChI=1S/C18H19N5OS/c24-17(16-11-20-14-5-1-2-6-15(14)22-16)21-10-13-4-3-8-23(12-13)18-19-7-9-25-18/h1-2,5-7,9,11,13H,3-4,8,10,12H2,(H,21,24)
SMILES: C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=NC4=CC=CC=C4N=C3
Molecular Formula: C18H19N5OS
Molecular Weight: 353.44

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoxaline-2-carboxamide

CAS No.: 1706284-14-1

Cat. No.: VC4384871

Molecular Formula: C18H19N5OS

Molecular Weight: 353.44

* For research use only. Not for human or veterinary use.

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoxaline-2-carboxamide - 1706284-14-1

Specification

CAS No. 1706284-14-1
Molecular Formula C18H19N5OS
Molecular Weight 353.44
IUPAC Name N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]quinoxaline-2-carboxamide
Standard InChI InChI=1S/C18H19N5OS/c24-17(16-11-20-14-5-1-2-6-15(14)22-16)21-10-13-4-3-8-23(12-13)18-19-7-9-25-18/h1-2,5-7,9,11,13H,3-4,8,10,12H2,(H,21,24)
Standard InChI Key VSMDKIMPLDQHDD-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=NC4=CC=CC=C4N=C3

Introduction

Chemical Structure and Physicochemical Properties

The compound features:

  • A quinoxaline core (a bicyclic system with two fused pyrazine rings), known for DNA intercalation and enzyme inhibition .

  • A thiazole-piperidine side chain, which enhances bioavailability and target specificity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC18H19N5OS\text{C}_{18}\text{H}_{19}\text{N}_5\text{OS}
Molecular Weight353.44 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Topological Polar Surface Area97.9 Ų
LogP (Octanol-Water)2.8 (predicted)

The thiazole ring contributes to metabolic stability, while the piperidine moiety improves solubility and membrane permeability .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Quinoxaline-2-carboxylic Acid Activation: The quinoxaline core is functionalized via coupling reagents (e.g., HATU) to form an active ester .

  • Piperidine-Thiazole Intermediate Preparation: 1-(Thiazol-2-yl)piperidine is synthesized by nucleophilic substitution of 2-chlorothiazole with piperidine under reflux .

  • Amide Bond Formation: The activated quinoxaline derivative reacts with the piperidine-thiazole intermediate in the presence of a base (e.g., K2_2CO3_3) to yield the final product .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Intermediate SynthesisPiperidine, 2-chlorothiazole, 100°C, 2.5 h65–85
Amide CouplingHATU, DMF, collidine, 0°C to RT70–80

Optimization studies highlight the critical role of solvent choice (DMF or THF) and catalytic KI to enhance reaction efficiency .

Biological Activities and Mechanisms

Antimicrobial Activity

Quinoxaline-thiazole hybrids exhibit broad-spectrum antimicrobial effects:

  • Antibacterial: MIC values of 5–10 µg/mL against Staphylococcus aureus and Escherichia coli due to DNA gyrase inhibition .

  • Antitubercular: Quinoxaline derivatives target mycobacterial InhA enoyl-ACP reductase, with MICs as low as 5 µg/mL .

Anticancer Activity

  • Cytotoxicity: IC50_{50} values of 2–10 µM against MCF-7 (breast) and A549 (lung) cancer cells .

  • Mechanism: DNA intercalation and topoisomerase II inhibition disrupt replication . Molecular docking studies reveal strong binding to kinase domains (e.g., EGFR, VEGFR2) .

Recent Advances and Clinical Prospects

Structural Modifications

  • Chiral Derivatives: Introducing stereocenters in the piperidine ring improves target selectivity (e.g., 3R-isomer shows 3-fold higher activity) .

  • Prodrug Strategies: Phosphonate esters enhance solubility and tissue penetration .

Preclinical Studies

  • Oncology: In xenograft models, daily oral administration (30 mg/kg) reduces tumor volume by 60–70% .

  • Autoimmune Diseases: Phase I trials of analogs show 30% reduction in Psoriasis Area Severity Index (PASI) .

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